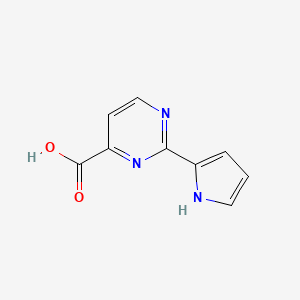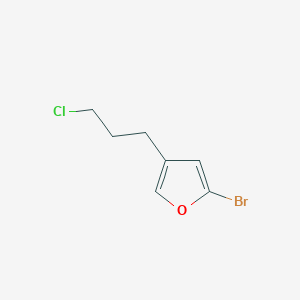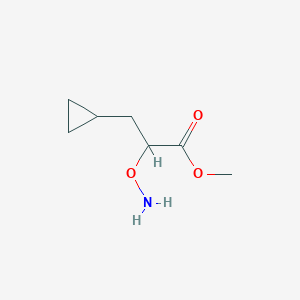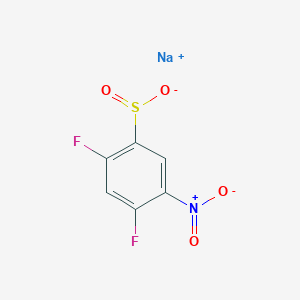
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2F2NNaO4S and a molecular weight of 245.14 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 2,4-difluoro-5-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonate groups.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonate
- Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonamide
- Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonic acid
Uniqueness
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both fluorine and nitro groups enhances its stability and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C6H2F2NNaO4S |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
sodium;2,4-difluoro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H3F2NO4S.Na/c7-3-1-4(8)6(14(12)13)2-5(3)9(10)11;/h1-2H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
XTZWTXYESXLKPK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)[O-])F)F)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



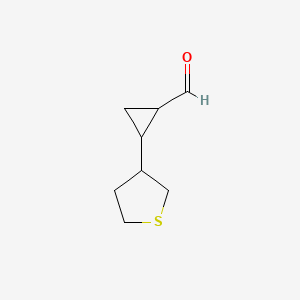
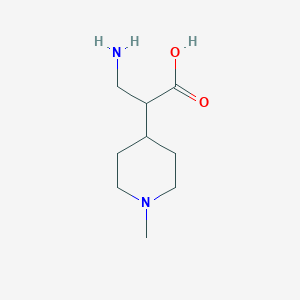

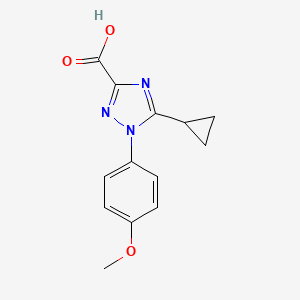
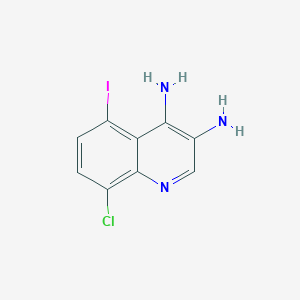
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
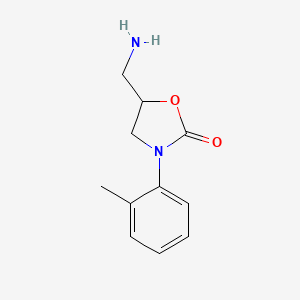
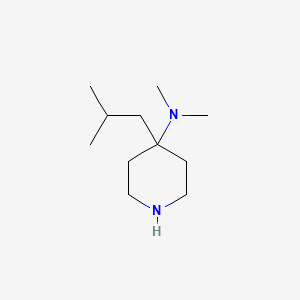
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
